Dioctyl sulfosuccinate sodium
Description
Overview of Anionic Surfactant Classes and Dioctyl Sulfosuccinate (B1259242) Sodium
Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. atamanchemicals.com They are broadly classified based on the charge of their hydrophilic head group into anionic, cationic, nonionic, and amphoteric (or zwitterionic) categories. wikipedia.org Anionic surfactants, which possess a negatively charged headgroup, represent a major class of these compounds and are widely utilized in various applications. wikipedia.orgresearchgate.net
Common classes of anionic surfactants include:
Sulfates: Such as sodium lauryl sulfate (B86663) (SLS). wikipedia.org
Sulfonates: Including linear alkylbenzene sulfonates and dioctyl sulfosuccinate sodium. wikipedia.org
Phosphates: Comprising alkyl ether phosphates and alkyl-aryl ether phosphates. wikipedia.org
Carboxylates: The most common being soaps like sodium stearate. wikipedia.org
This compound (DOSS), also known as docusate (B154912) sodium or Aerosol OT (AOT), falls under the sulfonate class of anionic surfactants. atamanchemicals.comwikipedia.org Its molecular structure features a hydrophilic sulfonate group and two hydrophobic octyl chains. atamanchemicals.com This amphiphilic nature, with a polar head and nonpolar tails, allows it to effectively reduce the surface tension at interfaces, facilitating the mixing of substances that are typically immiscible. atamanchemicals.com
Historical Context of Research on this compound
The development of synthetic surfactants, including this compound, gained momentum in the mid-20th century. atamankimya.com This era saw rapid growth in the chemical industry, driven by a demand for advanced materials with specific surface-active properties that surpassed those of traditional soaps. atamankimya.com DOSS was first synthesized as part of a broader effort to create anionic surfactants that could perform effectively in demanding industrial applications like emulsification, wetting, and dispersion. atamankimya.com
Early research focused on characterizing its fundamental properties, such as its ability to form micelles and microemulsions. atamankimya.comrsc.org Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, while microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. A significant area of early investigation was its unusual ability to form microemulsions without the need for a co-surfactant. wikipedia.org This property made it a model compound for studying the phase behavior of surfactants in aqueous and non-aqueous systems. rsc.orgwikipedia.org
Scope and Significance of Current Research Trends in this compound
Contemporary research on this compound is diverse and spans multiple scientific disciplines. A key area of investigation is its application in nanotechnology and materials science . atamankimya.com Researchers are exploring its use in the formation of microemulsions and micelles for creating nanoscale structures, which are crucial for studying colloidal systems. atamankimya.com Its role in stabilizing nanoparticles for advanced material applications is also a significant focus. atamankimya.com
In the field of drug delivery , DOSS is being extensively studied for its potential to enhance the bioavailability of poorly water-soluble drugs. atamankimya.comresearchgate.net Its ability to form stable emulsions and microemulsions makes it a valuable component in oral, topical, and parenteral drug formulations. atamankimya.comresearchgate.net Research is ongoing to develop self-emulsifying drug delivery systems using DOSS that can improve drug solubility and absorption. researchgate.net For instance, studies have explored its use in mucoadhesive biopolymer systems for oromucosal drug delivery. mdpi.com
Environmental research represents another critical area of study. DOSS is a major component of some oil spill dispersants. researchgate.net Consequently, a significant body of research focuses on its environmental fate, behavior, and biodegradation in marine environments. researchgate.net Studies are also investigating its potential use in the demulsification of crude oil-in-water emulsions, which is relevant for oil spill cleanup and wastewater treatment. acs.org
Furthermore, recent studies have delved into the physicochemical behavior of DOSS in novel solvent systems like deep eutectic solvents, examining how factors like solvent polarity and cohesiveness influence its self-assembly. acs.org Other research has explored its application as a corrosion inhibitor for metals and alloys. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H37NaO7S |
| Molecular Weight | 444.56 g/mol |
| Appearance | White to light yellow powder or solid |
| Solubility in Water | 1 g in 70 ml |
| Critical Micelle Concentration (CMC) | 0.2 to 0.6 mM |
Data sourced from multiple references. atamanchemicals.comchemicalbook.commpbio.com
Table 2: Key Research Areas and Applications of this compound
| Research Area | Specific Applications | Key Research Findings |
|---|---|---|
| Nanotechnology | Formation of microemulsions and micelles, stabilization of nanoparticles. | Crucial for investigating colloidal systems and creating nanoscale structures. atamankimya.com |
| Drug Delivery | Enhancing solubility of poorly water-soluble drugs, oral and topical formulations. | Can form stable, self-emulsifying systems for improved drug delivery. researchgate.net |
| Environmental Science | Oil spill dispersants, demulsification of oil-in-water emulsions. | A major component in some dispersants; its environmental fate is actively studied. researchgate.netacs.org |
| Materials Science | Corrosion inhibition. | Shows potential as a corrosion inhibitor for certain metals. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C20H38NaO7S |
|---|---|
Molecular Weight |
445.6 g/mol |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI Key |
ONBWNNUYXGJKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dioctyl Sulfosuccinate Sodium
Established Synthetic Pathways for Dioctyl Sulfosuccinate (B1259242) Sodium
The conventional synthesis of dioctyl sulfosuccinate sodium is a two-stage process involving esterification followed by sulfonation. sid.irgoogle.com This method has been refined over time to optimize yield, purity, and economic viability.
Esterification and Sulfonation Reaction Mechanisms
The synthesis begins with the esterification of maleic anhydride (B1165640) with a fatty alcohol, typically 2-ethylhexanol or isooctanol, to form the intermediate, dioctyl maleate (B1232345) (DOM). sid.irchemicalbook.com This reaction is catalyzed by an acid, which can be a homogeneous catalyst like sulfuric acid or p-toluenesulfonic acid, or a heterogeneous solid acid catalyst. sid.irgoogle.com The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbons of the maleic anhydride, leading to the formation of a diester.
The second stage is the sulfonation of the double bond in the dioctyl maleate molecule. sid.ir This is achieved by reacting the DOM with a sulfonating agent, such as an aqueous solution of sodium bisulfite (NaHSO₃) or sodium pyrosulfite. google.comchemicalbook.com The addition of the sulfonate group across the double bond introduces the hydrophilic head to the lipophilic diester, resulting in the amphiphilic structure of this compound. google.com
Optimization of Synthesis for High Purity this compound
Achieving high purity is critical for many applications of this compound. Optimization strategies focus on refining reaction conditions and purification methods. google.com Key parameters for the esterification step include reaction temperatures, which may start at 115°C and increase to 185-205°C to drive the reaction to completion. google.compatsnap.com For the sulfonation reaction, temperatures are typically maintained between 80°C and 130°C. patsnap.com
A significant aspect of optimization involves the efficient removal of unreacted isooctanol and water. google.com Azeotropic distillation is a common technique used to remove water during esterification, thereby shifting the equilibrium toward product formation. google.com Similarly, residual isooctanol can be removed during the sulfonation stage through azeotropic reflux, a method that reduces the need for high-vacuum distillation and simplifies equipment requirements. google.com The molar ratio of reactants is also crucial; for instance, a molar ratio of dioctyl maleate to sodium bisulfite of 1:(1.0–1.1) is often preferred. google.com Post-synthesis purification using activated charcoal can further enhance the purity of the final product to over 99%. google.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Esterification Temperature | Initial: 115°C; Final: 185-205°C | To facilitate the formation of diisooctyl maleate. | google.com |
| Sulfonation Temperature | 80-130°C | To control the addition of the sulfonate group. | patsnap.com |
| Reactant Molar Ratio (DOM:NaHSO₃) | 1:(1.0–1.1) | To ensure efficient conversion during sulfonation. | google.com |
| Removal of Isooctanol | Azeotropic removal during sulfonation | Reduces residual alcohol without high vacuum, simplifying the process. | google.com |
| Purification Method | Activated charcoal treatment | To achieve product purity greater than 99%. | google.com |
Development of Dioctyl Sulfosuccinate-Based Ionic Liquids (ILs)
The unique amphiphilic structure of the docusate (B154912) anion has been leveraged to create novel ionic liquids (ILs), particularly for pharmaceutical applications. These materials combine the properties of the docusate anion with various organic cations to form salts with low melting points.
Design Principles for Docusate-Derived Ionic Liquid Formation
The primary design principle behind docusate-derived ILs is the pairing of the bulky, amphiphilic docusate anion with a large, often asymmetric, organic cation. nih.govnih.gov This combination disrupts the crystal lattice formation that is typical of salts with small, symmetric ions, resulting in a substance that is liquid at or near room temperature. The transformation of active pharmaceutical ingredients (APIs) into ILs, known as API-ILs, is a strategy used to overcome challenges such as high crystallinity and poor solubility, which can limit the bioavailability of a drug. nih.govnih.gov The docusate anion is particularly useful for this purpose due to its biocompatibility and its ability to enhance lipid solubility. nih.gov
Synthesis and Structural Characterization of Cationic Counterion Variations
The synthesis of docusate-based ILs is typically achieved through a straightforward metathesis or ion exchange reaction. nih.gov In a common approach, the hydrochloride salt of a cationic API is reacted with sodium docusate. This results in the precipitation of sodium chloride, leaving the docusate-based IL. nih.govnih.gov
A variety of cationic counterions have been successfully paired with the docusate anion. Examples include active pharmaceutical ingredients like the anthelmintic benzimidazoles (albendazole, mebendazole), lidocaine, and ranitidine. nih.govnih.gov Non-pharmaceutical cations, such as 1-butyl-3-methylimidazolium ([BMIM]⁺), have also been used to create docusate-based ILs for other applications. nih.gov The formation of these ILs is confirmed using structural characterization techniques like infrared spectroscopy, which can show shifts in characteristic peaks (e.g., C=O and S=O stretches of docusate) and the disappearance of peaks from the starting materials (e.g., N-H stretch of a benzimidazole), indicating the protonation and interaction between the cation and the docusate anion. nih.gov
| Cationic Counterion | Resulting Docusate-Based Ionic Liquid | Application/Significance | Reference |
|---|---|---|---|
| Albendazole | Albendazole Docusate (ABZ-Doc) | Improved solubility and antifungal activity. | nih.gov |
| Mebendazole | Mebendazole Docusate (MBZ-Doc) | Transformation into a low-melting, partially amorphous form. | nih.gov |
| Lidocaine | Lidocaine Docusate | Enhanced pharmacological characteristics. | nih.gov |
| Ranitidine | Ranitidine Docusate | Elimination of polymorphism present in the original API. | nih.gov |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [BMIM][AOT] | Formation of microemulsions and use in catalysis. | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Efforts to make the synthesis of this compound more environmentally sustainable align with the principles of green chemistry. mdpi.comjddhs.com A key development is the use of heterogeneous solid acid catalysts, such as Amberlyst-15, to replace traditional homogeneous catalysts like sulfuric acid. sid.irresearchgate.net Amberlyst-15 is a recyclable Brønsted solid acid that can be easily recovered and reused for multiple consecutive cycles without a significant drop in catalytic activity. sid.irresearchgate.net This approach eliminates the need for a neutralization step at the end of the process, thereby reducing waste generation. sid.ir
Process simplification is another green chemistry strategy. Performing the sulfonation reaction at normal pressure instead of under vacuum reduces energy consumption and equipment complexity. google.com Furthermore, designing processes where waste products are repurposed, such as absorbing escaped sulfur dioxide (SO₂) in an alkaline solution to form sodium bisulfite for reuse in the sulfonation step, minimizes environmental pollution and improves atom economy. google.com Reducing the amount of excess raw materials, such as isooctyl alcohol, also contributes to a more sustainable process by lowering material costs and potential waste. google.com
Molecular Level Interactions and Self Assembly Phenomena
Micellization Behavior of Dioctyl Sulfosuccinate (B1259242) Sodium in Aqueous and Non-Aqueous Systems
Dioctyl sulfosuccinate sodium exhibits versatile aggregation properties, forming conventional micelles in aqueous solutions and reverse micelles in non-polar environments. This behavior is fundamental to its wide range of applications.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to aggregate into micelles. For this compound, the CMC is influenced by the nature of the solvent and the presence of additives. In aqueous systems, the CMC is typically low, indicating its high efficiency as a surfactant. nih.govchemicalbook.comrsc.org The general range for the CMC in aqueous solutions is reported to be between 0.2 to 0.6 mM. chemicalbook.comrsc.org
The addition of electrolytes can significantly alter the CMC. For instance, in the presence of sodium salicylate (B1505791), the CMC of this compound is affected when the concentration of sodium salicylate exceeds 0.02 mol kg⁻¹. issstindian.org Studies have also investigated its aggregation in non-traditional solvent systems like deep eutectic solvents (DESs). In a DES composed of choline chloride and urea (Reline), the critical aggregation concentration (cac) was found to be significantly higher than in water, but the addition of water to the DES drastically reduced this value. For example, in a Reline-water mixture (30% w/w), the cac drops to 2.3 mM. acs.org
| Solvent System | Additive | CMC (mM) | Temperature (°C) | Method |
|---|---|---|---|---|
| Aqueous Solution | None | 0.2 - 0.6 | Not Specified | Not Specified |
| Aqueous Solution | Sodium Salicylate (>0.02 mol kg⁻¹) | Variable | 25 | Surface Tension, EMF |
| Deionized Water | None | ~4.7 (0.17% v/v) | 21.1 | Not Specified |
| Salt Water | None | ~3.5 (0.125% v/v) | 21.1 | Not Specified |
| Reline (DES) | None | Variable | 25.15 | Surface Tension, Conductivity, Fluorescence |
| Reline + 30% Water | None | 2.3 | 25.15 | Surface Tension, Conductivity, Fluorescence |
In non-polar, apolar solvents, this compound molecules self-assemble into reverse micelles, where the hydrophilic head groups form a core that can encapsulate water, while the hydrophobic tails extend into the surrounding organic solvent. rsc.org These structures are of significant interest for their ability to create nano-scale aqueous environments within a bulk oil phase. rsc.org
The size and aggregation number (Nagg), which is the average number of surfactant molecules per micelle, of these reverse micelles are highly dependent on the solvent and the amount of water present. rsc.org In dry hydrocarbon solvents, this compound typically forms aggregates with aggregation numbers ranging from approximately 10 to 30. rsc.org The presence of even trace amounts of water can significantly impact the size and morphology of the reverse micelles. rsc.org At low water content (e.g., ~3 water molecules per surfactant molecule), the aggregates are often elongated and dynamic, whereas at higher water content (>7 water molecules per surfactant), they tend to form more stable, spherical reverse micelles. rsc.org
| Apolar Solvent | Reported Aggregation Number (Nagg) |
|---|---|
| Dodecane | ~8 (from simulation), 29 (experimental) |
| Benzene | 9 - 12 |
| iso-Octane | 16 - 21 |
| Cyclohexane | 14 - 22 |
This compound is a key component in the formation of microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water. nih.gov These systems are characterized by their transparency, low viscosity, and the presence of a surfactant-rich interfacial layer. A pseudoternary microemulsion system can be constructed using this compound as the surfactant, a mixture of medium-chain triglycerides with oleic acid and glycerol monooleate as the oil phase, and water as the aqueous phase. nih.gov
The characterization of these microemulsions involves various techniques, including electroconductive behavior, interfacial tension measurements, and droplet size analysis. nih.gov A notable feature of these systems is the ultralow interfacial tension between the oil and water phases, which is crucial for the spontaneous formation of the microemulsion. nih.gov For instance, ultralow values have been observed in systems with up to 30% oil content at a surfactant-to-cosurfactant ratio of 3:1. nih.gov Photon correlation spectroscopy can be used to determine the particle size and polydispersity, confirming the efficiency of the microemulsion as a stable, homogeneous system. nih.gov
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a powerful tool for investigating the self-assembly of surfactants at a molecular level, offering insights into the morphology and dynamics of aggregates that can be challenging to obtain experimentally. rsc.org
Both atomistic and coarse-grained simulation techniques have been employed to study the aggregation of this compound. rsc.org Atomistic simulations provide a high level of detail but are often limited in the time and length scales they can explore. rsc.org Mesoscale simulation techniques, such as Dissipative Particle Dynamics (DPD), bridge this gap by representing groups of atoms as single beads, allowing for the simulation of larger systems over longer timescales. rsc.orgresearchgate.net
In DPD models of this compound, the molecule can be represented by a head bead and two tail beads. rsc.org The interaction parameters between these beads and the solvent beads are crucial for accurately predicting the self-assembly behavior. rsc.org These parameters can be derived from atomistic MD simulations by matching properties like the Hildebrand solubility parameters. rsc.org Such models have successfully predicted the formation of small reverse micellar aggregates in hydrophobic solvents and lamellar phases in aqueous environments. rsc.org
Molecular dynamics simulations allow for a detailed analysis of the intermolecular forces that drive the self-assembly process. These interactions include hydrophobic effects, electrostatic interactions between the charged head groups and counterions, and van der Waals forces. rsc.org
Simulations can be used to estimate aqueous phase association constants. For instance, the association constant for sodium docusate (B154912) has been calculated to be 0.086 M⁻¹. nih.gov This value provides a quantitative measure of the interaction strength between the docusate anion and the sodium cation in an aqueous environment. nih.gov
In the presence of certain additives, such as sodium salicylate, the counterion binding constant for this compound has been determined to be 0.47. issstindian.org This suggests the formation of mixed micelles where salicylate ions reside near the Stern layer of the micelle and form ion pairs with the bound sodium ions. issstindian.org MD simulations can further elucidate these interactions, revealing the specific arrangements of ions at the micellar surface. For example, simulations of positively charged aggregates have shown a reverse micelle-like structure with a solid-like core containing the sodium counterions and the surfactant polar heads, surrounded by the alkyl chains. rsc.org The partitioning of the headgroups between the aggregate surface and an inner clustered phase is primarily governed by the polarity of the solvent. aalto.fi
Interfacial Tension and Wettability Studies of this compound
This compound is a potent anionic surfactant known for its exceptional ability to reduce surface and interfacial tension, which in turn imparts excellent wetting, emulsifying, and dispersing properties. chemicalbook.compatsnap.comacs.org Its amphiphilic molecular structure, consisting of a hydrophilic sodium sulfosuccinate head and two hydrophobic octyl tails, allows it to adsorb at interfaces, disrupting the cohesive energy between liquid molecules. patsnap.com
The effectiveness of this compound as a surface-active agent is evident from its low critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in the bulk phase and the surface tension reaches its minimum value. chemicalbook.com In deionized water at a pH of 7.2 and a temperature of 21.1 °C, the CMC has been determined to be a 0.17% solution. researchgate.net The CMC is even lower in salt water, at a 0.125% solution, a phenomenon attributed to a "salting out" effect. researchgate.net The typical range for the CMC is generally between 0.2 to 0.6 mM. chemicalbook.com At a concentration of 0.1% in water, this compound can significantly reduce the surface tension to approximately 25-30 dyn/cm. chemicalbook.com
Studies have also explored the aggregation behavior of this compound in non-traditional solvent systems. In deep eutectic solvents (DESs) such as Reline (a mixture of choline chloride and urea) and Ethaline (a mixture of choline chloride and ethylene (B1197577) glycol), the CMC is notably higher than in water. For instance, the CMC in neat Reline is 10.06 mM, and in neat Ethaline, it is 15.52 mM. acs.org The addition of water to these DESs leads to a decrease in the CMC. acs.org
The high adsorption capacity of this compound at the oil-water interface makes it an effective demulsifier for crude oil-in-water emulsions. acs.org Its double-chain structure is advantageous in this application, as it enhances demulsification efficiency without impeding the interfacial adsorption of the demulsifier at the oil-water interface. acs.org Research has shown that increasing the concentration of this compound up to its CMC of 900 mg/L can achieve a demulsification efficiency of 99%. acs.org
Table 2: Critical Micelle Concentration (CMC) of this compound in Various Media
| Medium | Temperature (°C) | pH | CMC |
|---|---|---|---|
| Deionized Water | 21.1 | 7.2 | 0.17% solution |
| Salt Water | Not Specified | Not Specified | 0.125% solution |
| Reline (Deep Eutectic Solvent) | 25 | Not Applicable | 10.06 mM |
| Ethaline (Deep Eutectic Solvent) | 25 | Not Applicable | 15.52 mM |
Table 3: Interfacial Properties of this compound
| Property | Condition | Value |
|---|---|---|
| Surface Tension | 0.1% in water | 25-30 dyn/cm |
| Demulsification Efficiency | 900 mg/L in crude oil-in-water emulsion | 99% |
Advanced Analytical Methodologies for Dioctyl Sulfosuccinate Sodium
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of DOSS. It allows for the effective separation of the analyte from complex sample matrices, which is a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the estimation of dioctyl sulfosuccinate (B1259242) sodium. Method development typically involves optimizing separation on a reversed-phase column, such as a C18 or C8 stationary phase. sphinxsai.comcore.ac.uk One established method utilizes an isocratic pump with a 250mm x 4.6mm analytical column packed with 5 µm RP-C18 particles. sphinxsai.com The separation is achieved using a mobile phase consisting of 60% (v/v) acetone (B3395972) and 40% (v/v) 0.01M Tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663), delivered at a flow rate of 1.2 mL/min with the column temperature maintained at 40°C. sphinxsai.com
Validation of HPLC methods is crucial to ensure they are reliable and fit for purpose. usmf.md This process involves evaluating several key parameters, including linearity, precision, accuracy, and detection limits. usmf.mdbch.ro For instance, one HPLC method coupled with a charged aerosol detector (CAD) demonstrated linearity over a concentration range of 15-80 mg/L for DOSS. bch.ro However, it is noted that achieving a decent peak shape for DOSS can be challenging, sometimes resulting in significant tailing with standard columns. chromforum.org Using a fast gradient or adding modifiers like triethylamine (B128534) to the mobile phase has been suggested to improve peak geometry. chromforum.org
| Validation Parameter | Finding/Value | Detector | Source |
|---|---|---|---|
| Linearity Range | 15-80 mg/L | CAD | bch.ro |
| Intra-day Precision (RSD%) | 4.0% - 7.7% | CAD | bch.ro |
| Inter-day Precision (RSD%) | 7.5% - 11.7% | CAD | bch.ro |
| Limit of Quantitation (LQ) | < 80 µg/L | CAD | bch.ro |
For the analysis of DOSS at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice due to their superior sensitivity and selectivity. chromforum.orgsemanticscholar.org These techniques are particularly vital for environmental monitoring, such as detecting DOSS in seawater following oil spills. nih.govsigmaaldrich.com
Researchers have developed direct-injection and online solid-phase extraction (SPE) LC-MS/MS methods for analyzing DOSS in complex matrices. nih.gov An online SPE-LC-MS/MS method achieved a method detection limit (MDL) as low as 7.0 ng/L in seawater. nih.gov A direct-injection method showed a higher but still sensitive MDL of 440 ng/L. nih.gov Data acquisition is typically performed using heated electrospray ionization (ESI) in negative mode. nih.gov In another study, solid phase extraction using weak anion exchange (WAX) cartridges was successfully used to separate DOSS from dispersed oil in water samples before analysis by LC-high resolution Orbitrap mass spectrometry (LC-HRMS). nih.govresearchgate.net This SPE-LC-MS method demonstrated excellent recovery and linearity, with a correlation coefficient (R²) of 0.9998. researchgate.net
| Method | Matrix | Method Detection Limit (MDL) | Source |
|---|---|---|---|
| Online SPE-LC-MS/MS | Seawater | 7.0 ng/L | nih.gov |
| Direct-injection LC-MS/MS | Seawater | 440 ng/L | nih.gov |
| Direct-injection LC-MS/MS | Crude Oil | 0.723 mg/kg | nih.gov |
| SPE-LC-HRMS | Oil-Water Mixture | Not specified, but good linearity down to 0.1 µg | researchgate.net |
Other Characterization Techniques in Dioctyl Sulfosuccinate Sodium Research
Beyond quantitative analysis, a variety of techniques are used to characterize the physicochemical properties of DOSS. Scanning Electron Microscopy (SEM) has been used to investigate the morphology of pure DOSS, revealing a flaky and thin structure with macropores. acs.org
Thermogravimetric Analysis (TGA) is employed to assess its thermal stability. TGA results show that DOSS is thermally stable up to approximately 250°C, after which it undergoes significant decomposition. acs.org
Other research has utilized photon correlation spectroscopy to measure particle size and polydispersity in DOSS-based microemulsions, confirming their suitability as drug delivery systems. nih.govnih.gov Additionally, polarography has been described as a method for determining bis-(2-ethylhexyl)-maleate, a potential impurity in DOSS. fao.org These characterization techniques provide a more complete understanding of the material's properties, which is crucial for its various applications. researchcommons.org
Functional Roles and Engineered Applications in Materials Science and Industrial Processes
Dioctyl Sulfosuccinate (B1259242) Sodium as a Wetting Agent and Dispersant
As a potent surface-active agent, dioctyl sulfosuccinate sodium excels in promoting the wetting of surfaces and the uniform dispersion of particles within a liquid medium. atamankimya.com It is effective even at low concentrations, making it an efficient choice for various industrial processes. atamankimya.comatamanchemicals.com
In the pharmaceutical industry, this compound plays a critical role as an excipient in the production of solid dosage forms like tablets. atamankimya.comatamanchemicals.comatamanchemicals.com It is particularly integral to the wet granulation process, a common technique used to enlarge particles to improve the flow and compressibility of powder mixtures. nih.govwjbphs.com
The primary function of this compound in this context is as a wetting agent. epa.gov Many active pharmaceutical ingredients (APIs) and excipients are hydrophobic, resisting uniform mixing with the aqueous or hydro-alcoholic binder solutions used in granulation. This compound facilitates the wetting of these powder particles, ensuring a more uniform distribution of the binder solution. wjbphs.com This leads to the formation of homogenous granules, which is crucial for content uniformity in the final tablets. wjbphs.com In some formulations, it is dissolved directly into the granulating solvent to achieve this effect. google.com Its role as a solubilizing agent also aids in enhancing the bioavailability of poorly water-soluble drugs. atamankimya.com
Table 1: Role of this compound in Wet Granulation
| Step in Wet Granulation | Function of this compound | Outcome |
| Powder Blending | Acts as a dispersing agent. atamanchemicals.com | Prevents segregation of powder components. |
| Binder Addition (Kneading) | Reduces surface tension between the powder and the liquid binder. atamankimya.com | Promotes uniform wetting of hydrophobic particles. |
| Granule Formation | Ensures even distribution of the binder. wjbphs.com | Leads to homogenous granules with consistent drug content. |
| Final Dosage Form | Enhances dissolution of the active ingredient. atamankimya.com | Improves bioavailability of poorly soluble drugs. |
The effectiveness of this compound as a dispersant is leveraged in the manufacturing of paints, coatings, and printing inks. atamanchemicals.comatamanchemicals.comspakorgochem.in In these systems, solid pigment particles must be evenly and stably distributed throughout a liquid vehicle to achieve the desired color strength, consistency, and finish. google.com
The fundamental property of this compound to significantly lower surface tension is key to its application in surface modification and penetration enhancement. atamankimya.comatamanchemicals.com By reducing the cohesive energy at a liquid's surface, it allows the liquid to spread more easily and penetrate porous materials more effectively. atamanchemicals.com
This characteristic is exploited in several industries:
Agriculture: In pesticide and herbicide formulations, it acts as a wetting agent that ensures the product spreads evenly over the waxy surfaces of leaves and enhances the absorption rate of the active ingredients by the plant. atamanchemicals.compcc.euchemicalbook.com
Textiles: It is used to improve the dispersibility of dyestuffs and to accelerate the wetting and penetration of resin treatments into fibers. patsnap.comatamankimya.comatamanchemicals.com
Industrial & Cosmetic Applications: Its ability to increase absorbency and penetration is valuable in numerous formulations, from industrial cleaners that need to break down grime to cosmetic lotions designed for better skin absorption. patsnap.comatamanchemicals.comchemicalbook.com
Emulsification Properties in Diverse Formulations
This compound is an excellent emulsifying agent, capable of creating and stabilizing mixtures of immiscible liquids, such as oil and water. atamankimya.comatamanchemicals.com Its amphiphilic molecules position themselves at the oil-water interface, reducing interfacial tension and preventing the droplets of the dispersed phase from coalescing. patsnap.comatamanchemicals.com
The stabilizing capacity of this compound is utilized across a broad spectrum of products where stable emulsions are required. atamankimya.comchemicalbook.com
Industrial Products: It is used as an emulsifier in the process of emulsion polymerization to stabilize polymer particles. atamankimya.comatamanchemicals.com In the formulation of lubricants, greases, and metalworking fluids, it maintains the stability of oil-and-water emulsions, preventing separation and ensuring consistent performance. atamanchemicals.comatamanchemicals.com It is also a component in paints and coatings, where it stabilizes the emulsion of binders and pigments. atamanchemicals.com
Cosmetic Products: In the cosmetics and personal care industry, this compound is found in creams, lotions, shampoos, and conditioners. atamanchemicals.comchemicalbook.com It helps to maintain the stability of formulations that combine oil and water phases, ensuring a homogenous and smooth texture. patsnap.comchemicalbook.com
This compound is a critical surfactant in the formulation of microemulsions, which are clear, thermodynamically stable, and isotropic liquid mixtures of oil, water, and surfactant. atamankimya.comsigmaaldrich.com These systems are of significant interest for their potential in material transport, particularly for advanced drug delivery. atamankimya.comnih.gov
Microemulsions can form spontaneously and can solubilize large amounts of otherwise insoluble materials. nih.gov this compound is used to create microemulsions and reverse micelles that can encapsulate hydrophobic drug molecules, thereby increasing their solubility and bioavailability. atamanchemicals.comsigmaaldrich.coma2bchem.com Research has demonstrated its use in developing stable, self-emulsifying microemulsions that are infinitely dilutable, making them efficient carriers for oral drug delivery. nih.govnih.gov These nanoscale systems can improve the targeted delivery of active ingredients to specific tissues. atamanchemicals.com
Table 2: Characteristics of this compound-Based Microemulsions for Material Transport
| Property | Description | Significance in Material Transport |
| Thermodynamic Stability | Forms spontaneously and maintains structure without high energy input. nih.gov | Ensures a long shelf-life and consistent performance as a carrier system. |
| Optical Clarity | Microemulsions are typically transparent. | Indicates the presence of very small, uniform droplets (nanoscale). |
| Low Interfacial Tension | Achieves ultra-low tension between oil and water phases. nih.gov | Facilitates the solubilization of a high concentration of the active material. |
| High Dilution Efficiency | The system remains stable and homogenous upon significant dilution with a continuous phase (e.g., water). nih.govnih.gov | Crucial for applications like oral drug delivery, where the formulation is diluted by bodily fluids. |
| Encapsulation Capability | Can encapsulate both hydrophobic and hydrophilic molecules within its structure. atamanchemicals.com | Enables the transport of a wide variety of active ingredients, protecting them from degradation. |
Solubilization Mechanisms of Poorly Soluble Compounds by this compound
This compound is highly effective at increasing the solubility of compounds that have poor solubility in aqueous solutions. As an amphiphilic surfactant, it forms micelles in aqueous solutions once its concentration surpasses the critical micelle concentration (CMC). chemicalbook.comnih.gov These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble, hydrophobic compounds can be encapsulated within this hydrophobic core, effectively dispersing them in the aqueous medium and increasing their apparent solubility. atamanchemicals.comnih.gov This mechanism is fundamental to its application in various fields, from pharmaceutical formulations to industrial cleaning.
In pharmaceutical formulation, the dissolution rate of a poorly soluble active pharmaceutical ingredient (API) is often a rate-limiting step for its absorption. This compound is incorporated into solid dosage forms to accelerate this process. researchgate.net It acts as a wetting agent, reducing the surface tension between the solid drug particles and the surrounding liquid. researchgate.netpnrjournal.com This improved wettability allows gastrointestinal fluids to penetrate the dosage form more easily, leading to faster disintegration and dissolution of the API. pnrjournal.com
Research has demonstrated that the inclusion of this compound in tablet formulations significantly improves the drug release profile. researchgate.net For instance, in formulations of orodispersible tablets, the presence of this surfactant, even in small amounts, can substantially decrease the disintegration time and enhance the in-vitro drug release rate compared to formulations without it. researchgate.net
Table 1: Effect of this compound on Drug Release in Different Formulations
| Formulation Components | Presence of this compound | Key Finding | Reference |
| Rizatriptan Benzoate, Sodium Starch Glycolate, Crospovidone | Present | Significantly lower disintegration time and improved dissolution (release) rate. | researchgate.net |
| Rizatriptan Benzoate, Sodium Starch Glycolate, Crospovidone | Absent | Higher disintegration time and a lower dissolution rate. | researchgate.net |
The ability of this compound to form micelles is particularly useful for the solubilization of hydrophobic organic dyes and other nonpolar molecules. nih.gov In aqueous solutions above its CMC, the surfactant aggregates create nanoscale environments where the hydrophobic dye molecules can partition, effectively removing them from the solid phase and dispersing them into the solution. nih.gov The amount of dye that can be solubilized generally increases linearly with the surfactant concentration above the CMC. nih.gov
This property is crucial in the textile industry, where it aids in the even dispersion of dyes for uniform application and helps in washing procedures to remove poorly bound dye from substrates. nih.govatamanchemicals.com Similarly, it is used in agriculture as a dispersant and wetting agent in pesticide formulations to ensure that active ingredients are distributed evenly and adhere effectively to plant surfaces. chemicalbook.comatamanchemicals.com
Synergistic Effects in Complex Material Formulations
In many advanced formulations, this compound is used in combination with other excipients to achieve a desired performance profile through synergistic interactions.
In the manufacturing of solid dosage forms like tablets, superdisintegrants are used to promote rapid breakdown upon contact with moisture. researchgate.net this compound exhibits a synergistic effect when formulated with superdisintegrants such as sodium starch glycolate (SSG) and crospovidone. researchgate.net
The surfactant enhances the wetting and water uptake into the tablet matrix, which in turn facilitates the action of the disintegrants. researchgate.netpnrjournal.com Disintegrants work by swelling or wicking fluid into the tablet to break it apart. researchgate.net By reducing surface tension, this compound allows water to penetrate the tablet pores more efficiently, accelerating the swelling and capillary action of the disintegrant particles. researchgate.netresearchgate.net A study on orodispersible tablets showed that formulations containing a combination of this compound and superdisintegrants had the fastest disintegration times and the highest rates of drug release. researchgate.net
Optimizing the performance of this compound in a formulation requires strategic consideration of its interactions with other components and the manufacturing process. One key strategy is its use in wet granulation, a process to create granules for tablet compression. researchgate.netgoogle.com Dissolving the surfactant in the granulating solvent allows for its even distribution throughout the powder blend, ensuring that its wetting and solubilizing effects are maximized in the final dosage form. google.com
Another strategy involves modulating the diffusion layer around dissolving particles. While surfactants are generally used to enhance dissolution, in some cases, they can form poorly soluble salts with certain drugs, hindering dissolution. nih.gov Formulation strategies can be employed to mitigate such negative effects, for example, by adjusting the microenvironment pH with alkalizing excipients or by depressing the surfactant's CMC with the addition of salts like sodium chloride. nih.gov These approaches ensure that the primary function of enhancing the dissolution of the target compound is achieved.
Applications in Membrane Cleaning Technologies and Wastewater Treatment
The surface-active properties of this compound are highly valuable in environmental and industrial cleaning applications, particularly for membrane maintenance and treating oily wastewater. acs.orgalmawatech.com
In wastewater treatment, it functions as a demulsifier for breaking stable crude oil-in-water emulsions. acs.org Its high adsorption capacity at the oil-water interface helps to destabilize the emulsion, allowing for the coalescence of oil droplets and their subsequent separation from the water phase. acs.org Research has shown its effectiveness in reducing total extractable petroleum hydrocarbons in separated water to below 10 mg/L. acs.org Its double-chain structure is considered advantageous over single-chain anionic surfactants for this purpose. acs.org
Table 2: Performance of this compound in Demulsification of Crude Oil-in-Water Emulsions
| Parameter | Condition / Value | Outcome | Reference |
| Demulsifier | Dioctyl Sodium Sulfosuccinate (DSS) | Efficient in breaking stable oil-in-water emulsions. | acs.org |
| Salinity | High (36 g/L) | Maintained promising demulsification performance. | acs.org |
| Oil Condition | Fresh and Weathered Crude Oil | Effective for both types of oil. | acs.org |
| Thermal Stability | Stable up to ~250 °C | Suitable for applications where wastewater temperature is high. | acs.org |
In membrane technologies (e.g., reverse osmosis, nanofiltration), fouling by organic matter, biological films, or mineral scale reduces efficiency. almawatech.commann-hummel.com this compound is used in alkaline cleaning solutions to remove organic and particulate fouling. almawatech.comamforinc.com It works by wetting the membrane surface, breaking down organic deposits, and emulsifying oils and greases, which can then be flushed away. almawatech.comgoogle.com This restores permeate flow and reduces pressure drop across the membrane, extending its operational life. mann-hummel.com Its ability to form an emulsion with petroleum-based compounds makes it a suitable cleaning agent for surfaces contaminated with such substances. google.com
Environmental Research and Ecotoxicological Assessment of Dioctyl Sulfosuccinate Sodium
Environmental Fate and Transport Mechanisms
The environmental behavior of DOSS is dictated by its physicochemical properties, which influence its persistence, distribution, and bioavailability in various environmental compartments.
Dioctyl sulfosuccinate (B1259242) sodium is considered to be readily biodegradable in aquatic environments. mdpi.comresearchgate.net Studies have shown that it biodegrades rapidly, with a laboratory study indicating a half-life of approximately 15 days in activated sewage sludge. researchgate.net The European Union Ecolabel program also categorizes the substance as inherently biodegradable. regulations.gov
In addition to biodegradation, DOSS can undergo other transformation processes. While it is stable in acidic and neutral solutions, it is susceptible to hydrolysis under alkaline conditions. atamanchemicals.com The estimated aqueous base-catalyzed hydrolysis half-lives are 243 days at a pH of 8 and 6.7 years at a pH of 7. researchgate.net
Photodegradation is another significant transformation pathway for DOSS. researchgate.net Studies have shown that DOSS photodegrades much faster under ultraviolet (UV) light, with a half-life in hours, compared to environmentally relevant light sources like a solar simulator, where the half-life is in days. researchgate.netwikipedia.org Analysis of samples from both hydrolysis and photo-irradiation has identified a common degradation product with the molecular formula C12H21O7S. wikipedia.org This product results from the substitution of one of the octyl groups with a hydroxyl group. wikipedia.org
DOSS is characterized by extremely low volatility, meaning it is unlikely to be present in the atmosphere in significant amounts. researchgate.netacs.org If released into the air, it is expected to exist primarily in the particulate phase and can be removed through wet and dry deposition. researchgate.net In the vapor phase, it is estimated to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 18 hours. researchgate.net
In aquatic systems, the partitioning behavior of DOSS influences its distribution. The organic carbon-normalized partition coefficient (Koc) for DOSS is estimated to be between 760 and 952 L/kg, which suggests that adsorption to sediment and suspended solids is a possible and significant fate process. researchgate.net The log Pow (octanol-water partition coefficient) is estimated at 3.95, further indicating a potential for bioaccumulation is unlikely. mdpi.comresearchgate.net Due to its water solubility, it is likely to be mobile in soil and may spread in water systems. mdpi.com
| Environmental Compartment | Volatility/Partitioning Behavior | Supporting Data |
| Atmosphere | Extremely low volatility; exists primarily in the particulate phase. researchgate.netresearchgate.net | Estimated vapor phase degradation half-life: 18 hours. researchgate.net |
| Water/Sediment | Adsorption to sediment is possible. researchgate.net | Estimated Koc: 760 - 952 L/kg. researchgate.net |
| Soil | Likely to be mobile due to water solubility. mdpi.com | - |
| Biota | Bioaccumulation is unlikely. mdpi.com | Estimated log Pow: 3.95. researchgate.net |
Ecotoxicological Interactions in Aquatic Systems
The introduction of DOSS into aquatic ecosystems can lead to adverse effects on a variety of organisms. Its ecotoxicity can be influenced by the presence of other environmental pollutants.
Dioctyl sulfosuccinate sodium has been shown to exhibit toxicity towards a range of aquatic microorganisms. A 2010 study demonstrated its toxicity against the bacterium Vibrio fischeri and the cyanobacterium Anabaena sp., as well as the green alga Pseudokirchneriella subcapitata. researchgate.net The 50% effective dose (ED50) values, based on bioluminescence inhibition for bacteria and growth inhibition for algae, were in the range of 43–75 mg/L. researchgate.net Another safety data sheet reports a 96-hour LC50 for freshwater fish between 20-40 mg/L and a 48-hour EC50 for Daphnia of 36 mg/L. mdpi.com
In a study on the freshwater fish species zebrafish (Danio rerio), the median lethal concentration (LC50) for embryos after 96 hours of exposure was determined to be 33.3 mg/L. acs.org Malformations in the embryos were observed at concentrations starting from 10 mg/L. acs.org
| Organism | Test Duration | Endpoint | Toxicity Value (mg/L) |
| Vibrio fischeri (bacterium) | - | ED50 | 43 - 75 researchgate.net |
| Anabaena sp. (cyanobacterium) | - | ED50 | 43 - 75 researchgate.net |
| Pseudokirchneriella subcapitata (alga) | - | ED50 | 43 - 75 researchgate.net |
| Freshwater Fish | 96 hours | LC50 | 20 - 40 mdpi.com |
| Daphnia | 48 hours | EC50 | 36 mdpi.com |
| Danio rerio (zebrafish embryo) | 96 hours | LC50 | 33.3 acs.org |
| Danio rerio (zebrafish embryo) | 96 hours | NOEC (malformations) | <10 acs.org |
The ecotoxicological effects of DOSS can be exacerbated when it is present in combination with other environmental pollutants. Research has shown that mixtures of DOSS with fluorinated surfactants, such as PFOS and PFOA, exhibit moderate to highly synergistic toxic effects on both bacteria and algae. researchgate.net This indicates that the combined toxicity of these substances is significantly greater than the sum of their individual effects. researchgate.net
A 2010 report also highlighted the combined toxicity of docusate (B154912) sodium with chlorinated pollutants, suggesting that interactions with other common contaminants are a critical area of environmental assessment. researchgate.netregulations.gov While specific data on synergistic effects with a wide range of pesticides and heavy metals are not extensively detailed in the available literature, the principle of synergistic toxicity with other pollutants has been established. researchgate.net This is an important consideration for risk assessment, as aquatic environments are often contaminated with complex mixtures of chemicals. researchgate.net
Strategies for Mitigating Environmental Impact of this compound
Given its potential for environmental release and ecotoxicity, strategies for mitigating the impact of DOSS are essential. These strategies primarily focus on proper waste management and advanced water treatment technologies.
For concentrated or unused DOSS, disposal through a licensed disposal company is recommended. atamanchemicals.com It should not be flushed into sewers or surface waters. mdpi.com In industrial and domestic settings, DOSS enters wastewater streams. researchgate.net Standard wastewater treatment processes, such as gravity sedimentation, filtration, coagulation, and flocculation, are employed to remove suspended solids and associated contaminants from wastewater. mdpi.com
More advanced techniques are available for the removal of persistent organic compounds. Advanced oxidation processes (AOPs) are a set of technologies that utilize highly reactive species, such as hydroxyl radicals, to break down organic materials in water. wikipedia.orgcwejournal.org AOPs, which can involve ozone, hydrogen peroxide, and UV light, are effective in mineralizing contaminants into less harmful inorganic substances like water and carbon dioxide. wikipedia.orgspartanwatertreatment.com
Additionally, research into specific adsorbent materials shows promise for DOSS removal. For instance, a composite material of polyvinylpyrrolidone and dioctyl sodium sulfosuccinate (PVP@DSSS) has been synthesized and shown to be a promising adsorbent for the recovery and separation of certain metal ions from aqueous solutions, indicating the potential for developing targeted adsorption technologies for DOSS itself. researchgate.net The use of biosurfactants and bioremediation techniques is also a growing area of research for cleaning up soils and water contaminated with synthetic surfactants like DOSS. mdpi.comhibiscuspublisher.com
Future Research Trajectories and Interdisciplinary Perspectives
Advancements in Sustainable Synthesis and Production of Dioctyl Sulfosuccinate (B1259242) Sodium
The future of Dioctyl Sulfosuccinate Sodium production is increasingly geared towards green chemistry principles, aiming to reduce environmental impact and improve economic viability. A significant advancement in this area is the use of recyclable, heterogeneous solid acid catalysts. One such method utilizes Amberlyst-15, a Brønsted solid acid, for both the initial esterification of maleic anhydride (B1165640) and the subsequent sulfonation of dioctyl maleate (B1232345). researchgate.net This approach presents a more sustainable alternative to traditional methods.
Key advantages of this catalytic approach include:
Facile and Economical Synthesis: The process is straightforward and cost-effective. researchgate.net
Recyclability of Catalyst: Amberlyst-15 can be easily recovered and reused for multiple consecutive cycles (at least 13) without a significant loss of catalytic activity. researchgate.net
Mild Reaction Conditions: The synthesis can be carried out under less harsh conditions compared to some conventional methods. researchgate.net
Another avenue for sustainable production involves optimizing reaction parameters to reduce waste and energy consumption. For instance, methods that eliminate the need for high vacuum for the removal of unreacted isooctanol are being explored. google.com By removing the alcohol during the sulfonation reflux process, the requirement for specialized equipment is reduced and residual reactants are minimized, leading to a purer product with less environmental burden. google.com
| Catalyst/Method | Key Features | Potential Impact |
|---|---|---|
| Amberlyst-15 (Solid Acid Catalyst) | Heterogeneous, recyclable, effective under mild conditions. researchgate.net | Reduced catalyst waste, lower production costs, increased process sustainability. researchgate.net |
| Optimized Reflux Sulfonation | In-situ removal of residual alcohol, avoids high vacuum. google.com | Lower equipment requirements, reduced raw material waste, higher product purity. google.com |
Exploration of Novel Dioctyl Sulfosuccinate-Based Supramolecular Assemblies
This compound, often referred to as AOT, is a model anionic surfactant known for its ability to self-assemble into a variety of complex supramolecular structures. aalto.fi Future research is focused on exploring and controlling these assemblies for novel applications. The morphology of these assemblies is highly dependent on environmental factors, particularly solvent polarity. aalto.firsc.org
Computational modeling, specifically dissipative particle dynamics (DPD), has been instrumental in predicting the self-assembly behavior of AOT in different solvents. rsc.orgrsc.org These models show that in hydrophobic solvents like dodecane, AOT forms small reverse micellar aggregates. rsc.orgrsc.org Conversely, in aqueous environments, it tends to form lamellar structures. rsc.orgrsc.org Solvents of intermediate polarity can induce the formation of large, internally structured aggregates where the surfactant headgroups cluster within the aggregate, surrounded by the hydrocarbon tails. aalto.firsc.org
The ability to control the partitioning of the headgroups between the aggregate surface and the inner core by manipulating solvent polarity opens up possibilities for creating bespoke nanostructures. rsc.org These novel assemblies could function as microreactors, or be used in nanoparticle synthesis and advanced drug delivery systems. aalto.finih.gov Research into the aggregation behavior in unconventional solvents, such as deep eutectic solvents (DESs), has shown that AOT forms aggregates that are significantly smaller than those formed in water, with interactions influenced by solvophobic effects and electrostatic screening. acs.org
| Solvent Environment | Observed Supramolecular Assembly | Controlling Factors |
|---|---|---|
| Hydrophobic (e.g., dodecane) | Small, reverse micellar aggregates. rsc.orgrsc.org | Solvent polarity, surfactant concentration. aalto.firsc.org |
| Polar (e.g., water) | Lamellar phases. rsc.orgrsc.org | Solvent chemistry, temperature, additives (e.g., salt). aalto.fi |
| Intermediate Polarity | Large, internally structured aggregates. aalto.firsc.org | Solvent composition. rsc.org |
| Deep Eutectic Solvents (DESs) | Relatively small aggregates (e.g., ~34-50 nm). acs.org | Solvophobic interactions, electrostatic screening by solvent components. acs.org |
Enhanced Computational Modeling for Predictive Performance and Environmental Behavior
Computational modeling is a powerful tool for predicting the behavior of this compound, from its performance in formulations to its ultimate environmental fate. researchgate.netresearchgate.net Enhanced modeling techniques, such as molecular dynamics (MD) and dissipative particle dynamics (DPD), are providing deeper insights into its self-assembly and interactions at a molecular level. rsc.orgresearchgate.net
These models can predict how the surfactant will behave in various solvent environments, which is crucial for designing effective formulations. researchgate.net For example, DPD simulations can forecast the formation of micelles, reverse micelles, or lamellar structures based on solvent hydrophilicity. rsc.orgrsc.org This predictive capability accelerates the development process by reducing the need for extensive empirical testing.
Beyond performance, computational models are essential for assessing the environmental behavior of surfactants. researchgate.netmdpi.com Environmental fate models can predict how chemicals like this compound will move through and be transformed in the environment, considering processes like persistence in air, water, and soil, as well as potential for bioaccumulation. researchgate.net By integrating data on the compound's properties with environmental parameters, these models can forecast concentrations in different environmental compartments over time, aiding in risk assessment and management. mdpi.com
| Modeling Technique | Application Area | Predicted Properties/Behaviors |
|---|---|---|
| Dissipative Particle Dynamics (DPD) | Formulation Science | Self-assembly morphologies (micelles, lamellae), aggregate size, critical micelle concentration (CMC). rsc.orgrsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Formulation & Bio-Interactions | Interfacial properties, interactions with other molecules, parameters for coarse-grained models. rsc.orgmdpi.com |
| Environmental Fate Models | Environmental Science | Persistence, degradation, migration in groundwater, bioaccumulation potential. researchgate.netmdpi.com |
Integration with Emerging Technologies in Formulation Science
This compound is being integrated into a range of emerging technologies in formulation science, particularly in the development of advanced drug delivery systems and agricultural products. nih.govnbinno.com Its properties as a surfactant make it highly valuable in creating nano-scale formulations that can improve the efficacy and delivery of active ingredients. researchgate.netsemanticscholar.org
One of the key areas is the development of nanoemulsions and microemulsions. nih.govresearchgate.net These systems, which consist of nano-sized droplets of one liquid dispersed in another, can enhance the solubility and bioavailability of poorly water-soluble drugs. nih.govresearchgate.net this compound is effective in creating stable, self-emulsifying microemulsions that can be diluted without phase separation, making them suitable for oral drug delivery. nih.govnih.gov
In agriculture, this compound is used as a wetting and dispersing agent in pesticide and herbicide formulations. nbinno.comchemicalbook.comatamankimya.com Its ability to reduce surface tension allows for more uniform spreading and adherence of the active ingredients onto plant surfaces. chemicalbook.comnyxxb.cn This enhances the effectiveness of the agrochemical, potentially allowing for reduced application rates and a lower environmental footprint. nbinno.comnyxxb.cn The integration of such surfactants into nano-formulations for pesticides is an active area of research, aiming to further improve targeting and slow the release of active ingredients. researchgate.net
Cross-Disciplinary Research on Bio-Interactions (Non-Toxicological Mechanisms)
Future research is increasingly focusing on the non-toxicological interactions of this compound with biological systems. This cross-disciplinary work aims to understand the mechanisms by which it influences biological processes to enhance the performance of pharmaceuticals and agrochemicals.
In pharmacology, this compound is known to increase the intestinal absorption of many drugs. researchgate.netnih.gov It acts as a surfactant, reducing the surface tension of intestinal fluids and potentially altering the permeability of the intestinal mucosa, which can facilitate the passage of other concurrently administered drugs. nih.govnih.gov Understanding the precise mechanisms of this interaction at the membrane level is crucial for designing more effective oral drug formulations.
In the agricultural sciences, the interaction of this compound with plant surfaces is a key area of study. nyxxb.cn As an adjuvant, it reduces the contact angle of spray droplets on leaves, promoting better spreading and penetration of pesticides. nyxxb.cn This bio-interaction is purely physical and enhances the efficacy of the active ingredient by ensuring it reaches its target on or within the plant tissue. Research in this area can lead to the development of more efficient and environmentally friendly crop protection strategies. nbinno.com
Q & A
Q. What experimental methods are recommended for synthesizing and purifying DOSS to achieve ≥96% purity for use in microemulsion systems?
Methodological Answer: DOSS synthesis typically involves sulfonation of maleic anhydride derivatives followed by esterification with 2-ethylhexanol. Purification steps include solvent recrystallization (e.g., using toluene) to remove unreacted precursors, monitored via thin-layer chromatography (TLC) . For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm, referencing standards from certified suppliers (e.g., Thermo Scientific, ≥95% purity ). Ensure residual acidity ≤2.5% (on solids basis) via titration .
Basic Research Question
Q. How can DOSS-based microemulsions be prepared for electrophoretic applications, and what parameters influence their stability?
Methodological Answer: DOSS microemulsions are formulated using a surfactant/co-surfactant system (e.g., DOSS:CAPSO sodium salt at 3:1 molar ratio) in apolar solvents like cyclohexane . Stability is influenced by:
- Water content : Optimize using phase diagrams to avoid coalescence.
- Ionic strength : Adjust with sodium phosphate buffer (e.g., 10 mM, pH 7.4) to maintain zeta potential >|30| mV .
- Temperature : Conduct stability tests at 25°C and 40°C to assess thermal degradation via dynamic light scattering (DLS) .
Advanced Research Question
Q. What mechanistic insights explain DOSS's role in enhancing conductivity in polymer composites like PCLF–PPy?
Methodological Answer: DOSS acts as a dopant by introducing sulfonate groups that facilitate charge transfer in polypyrrole (PPy) matrices. To study this:
- Spectroscopic Analysis : Use FTIR to confirm sulfonate-PPy interactions (peaks at 1040 cm⁻¹ for S=O stretching) .
- Electrochemical Impedance Spectroscopy (EIS) : Measure conductivity changes with varying DOSS concentrations (0.1–5 wt%) .
- Morphological Studies : Analyze dispersion homogeneity via SEM/EDX to correlate conductivity with DOSS distribution .
Advanced Research Question
Q. How can researchers reconcile discrepancies in reported molecular weights (444.55 vs. 445.56 g/mol) and structural data for DOSS?
Methodological Answer: Discrepancies arise from isotopic variations and hydration states. To resolve:
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (C₂₀H₃₇NaO₇S: 444.55 vs. C₂₀H₃₈NaO₇S: 445.56) .
- X-ray Crystallography : Resolve crystal structure to confirm branching (2-ethylhexyl vs. linear octyl groups) .
- NMR Analysis : Use ¹³C NMR to validate ester linkages (δ 170–175 ppm) and sulfonate groups (δ 110–115 ppm) .
Advanced Research Question
Q. What factorial design approaches optimize DOSS-mediated drug delivery systems for controlled release?
Methodological Answer: A 2³ factorial design can evaluate critical factors:
- Independent Variables : DOSS concentration (X₁), pH (X₂), and temperature (X₃).
- Responses : Encapsulation efficiency (EE%) and release kinetics.
- Statistical Modeling : Use ANOVA to identify interactions (e.g., X₁×X₂ affects EE% via hydrophobic interactions) .
- Validation : Conduct in vitro release studies in simulated intestinal fluid (pH 6.8) with USP Apparatus II (50 rpm, 37°C) .
Advanced Research Question
Q. How does DOSS influence membrane separation efficiency in water treatment systems, and how can this be quantified?
Methodological Answer: DOSS reduces membrane fouling by forming hydrophilic surface layers. To quantify:
- Contact Angle Measurements : Assess hydrophilicity (target θ < 50°) .
- Flux Recovery Ratio (FRR) : Calculate post-fouling using bovine serum albumin (BSA) as a model contaminant .
- Atomic Force Microscopy (AFM) : Map surface roughness (Ra < 10 nm optimal) .
Advanced Research Question
Q. What analytical strategies validate DOSS’s role in reversing multidrug resistance (MDR) in cancer cells?
Methodological Answer:
- Cytotoxicity Assays : Use MTT tests on MDR cell lines (e.g., MCF-7/ADR) with/without DOSS (IC₅₀ comparisons) .
- P-glycoprotein Inhibition : Measure calcein-AM accumulation via flow cytometry (≥2-fold increase indicates inhibition) .
- Synergistic Studies : Apply Chou-Talalay combination index (CI < 1) with doxorubicin .
Advanced Research Question
Q. How do molecular dynamics (MD) simulations elucidate DOSS’s self-assembly behavior in nonpolar solvents?
Methodological Answer:
- Force Fields : Use CHARMM36 with modified sulfonate parameters .
- Simulation Parameters : Run 100-ns trajectories in GROMACS, analyzing radius of gyration (Rg) and solvent-accessible surface area (SASA) .
- Critical Micelle Concentration (CMC) : Validate via experimental surface tension measurements (Wilhelmy plate method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
